molecular formula C8H6BrClO2 B6357163 6-Bromo-3-chloro-2-methoxybenzaldehyde CAS No. 1628525-00-7

6-Bromo-3-chloro-2-methoxybenzaldehyde

Cat. No.: B6357163
CAS No.: 1628525-00-7
M. Wt: 249.49 g/mol
InChI Key: ZZDUUVGGVMYAIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 2-methoxybenzaldehyde. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-3-chloro-2-methoxybenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine substituents can also participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-2-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and properties compared to its analogs. This combination of substituents makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

6-bromo-3-chloro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDUUVGGVMYAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C=O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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